molecular formula C14H18Cl2N2O B11469466 2,6-dichloro-N-cyclohexyl-N,4-dimethylpyridine-3-carboxamide

2,6-dichloro-N-cyclohexyl-N,4-dimethylpyridine-3-carboxamide

Cat. No.: B11469466
M. Wt: 301.2 g/mol
InChI Key: RMATYUKUXZLPGG-UHFFFAOYSA-N
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Description

2,6-dichloro-N-cyclohexyl-N,4-dimethylpyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms at positions 2 and 6, a cyclohexyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-cyclohexyl-N,4-dimethylpyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichloropyridine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-cyclohexyl-N,4-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,6-dichloro-N-cyclohexyl-N,4-dimethylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-cyclohexyl-N,4-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide
  • 2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Uniqueness

2,6-dichloro-N-cyclohexyl-N,4-dimethylpyridine-3-carboxamide is unique due to the presence of the cyclohexyl group, which may impart distinct physical and chemical properties compared to its analogs

Properties

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

2,6-dichloro-N-cyclohexyl-N,4-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C14H18Cl2N2O/c1-9-8-11(15)17-13(16)12(9)14(19)18(2)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3

InChI Key

RMATYUKUXZLPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N(C)C2CCCCC2)Cl)Cl

Origin of Product

United States

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